molecular formula C14H15NO3S B11788273 Ethyl2-methoxy-5-(2-methylthiazol-4-yl)benzoate

Ethyl2-methoxy-5-(2-methylthiazol-4-yl)benzoate

Cat. No.: B11788273
M. Wt: 277.34 g/mol
InChI Key: WCWCCKYDKHAQER-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate is a chemical compound that belongs to the class of benzoates It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate typically involves the reaction of 2-methylthiazole with a benzoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate
  • Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate
  • Propyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate

Uniqueness

Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the thiazole ring contributes to its biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for various applications .

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

ethyl 2-methoxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C14H15NO3S/c1-4-18-14(16)11-7-10(5-6-13(11)17-3)12-8-19-9(2)15-12/h5-8H,4H2,1-3H3

InChI Key

WCWCCKYDKHAQER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)C)OC

Origin of Product

United States

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